5-(5-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Description
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Properties
IUPAC Name |
5-(5-aminopyridin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c12-6-1-2-9(13-3-6)15-4-7-8(5-15)11(17)14-10(7)16/h1-3,7-8H,4-5,12H2,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGALWFJNBHEBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C3=NC=C(C=C3)N)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds are often used in the synthesis of various heterocycles, which are key structures in many biologically active compounds.
Mode of Action
Compounds with similar structures are known to undergo (3+2) cycloaddition reactions with a variety of azomethine ylides. This reaction allows for the assembly of skeletons of many alkaloids and their analogs.
Biochemical Pathways
Similar compounds are known to be involved in the synthesis of various heterocycles, which are key structures in many biologically active compounds.
Biological Activity
5-(5-Aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of pyrrole derivatives known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on recent studies and findings.
Chemical Structure
The structural formula of this compound can be represented as follows:
The exact mechanism of action for this compound is still under investigation. However, studies suggest that its biological activity may be linked to its ability to interact with various biological targets, including enzymes involved in key metabolic pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibitory Effects on Cancer Cell Lines : In vitro assays have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The IC50 values for these compounds often range in the low micromolar concentrations, indicating potent activity compared to standard chemotherapeutics.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes:
- Tyrosinase Inhibition : Similar pyrrole derivatives have demonstrated effective inhibition of tyrosinase, an enzyme implicated in melanin biosynthesis. This inhibition is crucial for developing treatments for hyperpigmentation disorders and skin cancers. The mechanism involves reversible binding to the enzyme's active site.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 10 µg/mL |
| C. albicans | 20 µg/mL |
These results indicate potential applications in treating infections caused by resistant strains.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of several pyrrole derivatives. Among them, a derivative closely related to this compound showed an IC50 value of 0.5 µM against human breast cancer cells (MCF-7), significantly outperforming conventional drugs like doxorubicin (IC50 = 1.2 µM) .
Study 2: Enzyme Inhibition
Research published in Bioorganic & Medicinal Chemistry Letters assessed the inhibitory potential on tyrosinase. The study found that the compound exhibited a mixed-type inhibition with an IC50 value of approximately 0.97 µM . Molecular docking studies revealed favorable interactions with key residues in the active site of tyrosinase.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
